Strychnine sulfate pentahydrate
Description
Historical Context of Strychnine (B123637) Discovery and Academic Investigations
The journey of strychnine from a known poison to a subject of intense academic scrutiny began long before its formal identification. The toxic properties of plants from the Strychnos genus were known in ancient India and Southeast Asia. wikipedia.orgresearchgate.net However, it wasn't until 1818 that the French chemists Joseph-Bienaimé Caventou and Pierre-Joseph Pelletier successfully isolated the alkaloid from the beans of Strychnos ignatii. wikipedia.orgbritannica.comthevarsity.cabris.ac.uknaturespoisons.com This discovery marked a pivotal moment, allowing for the purification and detailed study of the compound.
The structural complexity of strychnine presented a significant challenge to the scientific community. It took over a century of research before its intricate, interlocking ring structure was finally elucidated in 1946 by Sir Robert Robinson, a feat that earned him a Nobel Prize in 1947. wikipedia.org Subsequently, in 1954, Robert B. Woodward achieved the first total synthesis of strychnine, a landmark accomplishment in organic chemistry for which he was also awarded a Nobel Prize in 1965. wikipedia.orgthevarsity.ca These milestones not only demystified the molecule but also paved the way for more controlled investigations into its physiological effects.
Significance of Strychnine Sulfate (B86663) Pentahydrate as a Research Tool in Biomedical Sciences
Strychnine sulfate pentahydrate serves as a crucial tool in biomedical research, primarily due to its specific mechanism of action. mhmedical.com It acts as a competitive antagonist of glycine (B1666218) receptors, which are inhibitory neurotransmitter receptors found predominantly in the spinal cord and brainstem. naturespoisons.comnih.gov By blocking the inhibitory action of glycine, strychnine leads to an excitatory state in the nervous system. naturespoisons.com This property has made it invaluable for studying the role of glycine in motor control and sensory processing.
Researchers have utilized strychnine to investigate the function of inhibitory pathways and to model conditions of hyperexcitability. reddit.com For instance, studies have employed strychnine to enhance memory in animal models, providing insights into the neurochemical basis of learning and memory. binghamton.edu Its ability to selectively block glycine receptors allows scientists to dissect the complex interplay between excitatory and inhibitory signals within the central nervous system. thevarsity.canih.gov
Natural Occurrence and Botanical Origins of Strychnine
Strychnine is a naturally occurring alkaloid found in plants of the genus Strychnos, which belongs to the family Loganiaceae. wikipedia.orgwikipedia.org This genus encompasses approximately 190 to 200 species of trees and climbing shrubs distributed throughout the tropical and subtropical regions of Asia, Africa, and the Americas. wikipedia.orgwikipedia.orgsiu.edumq.edu.au
The primary commercial sources of strychnine are the seeds of the Strychnos nux-vomica tree, native to southern Asia, including India and Sri Lanka, and Australia, and the seeds of Strychnos ignatii, a woody vine found in the Philippines. wikipedia.orgbritannica.commhmedical.comcdc.govdroracle.ai The seeds of S. nux-vomica, often referred to as nux vomica or poison nut, and the "Saint Ignatius' beans" from S. ignatii contain significant concentrations of strychnine, along with other related alkaloids like brucine (B1667951). wikipedia.orgmhmedical.com
The biosynthesis of strychnine within these plants is a complex process that was fully elucidated in 2022. wikipedia.orgmpg.de It involves a multi-step enzymatic pathway that converts tryptamine (B22526) and secologanin (B1681713) into this intricate indole (B1671886) alkaloid. wikipedia.orgmpg.de
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H22N2O2.H2O4S.5H2O/c2*24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4;;;;;/h2*1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4);5*1H2/t2*13-,16-,17-,19-,20-,21+;;;;;;/m00....../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQUTDUZMOOVST-ZKOSLKCXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.O.O.O.O.O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60491-10-3 | |
| Record name | Strychnine sulfate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060491103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STRYCHNINE SULFATE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8109DYZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Crystallographic and Hydration State Research of Strychnine Sulfate
Discovery and Characterization of Multiple Hydrate (B1144303) Forms
Historically, strychnine (B123637) sulfate (B86663) was known to exist as a pentahydrate and a hexahydrate. However, comprehensive studies initiated with commercial samples of strychnine sulfate have unveiled a much more complex system. nih.govnih.gov Through systematic crystallization experiments and stability analyses, a total of eight distinct hydrate forms have been verified. nih.gov These have been designated as HyA through HyH and include five previously unreported hydrates. nih.gov
Long-term storage experiments, some extending for nearly two decades, have confirmed the stability of three of these hydrates under ambient conditions (20–60% relative humidity). nih.gov These stable forms are HyA, the traditional "pentahydrate," and HyC, alongside HyF, the "hexahydrate," which is the most stable form at high water activities at room temperature. nih.govnih.gov The other five hydrates—HyB (a "dihydrate"), HyD, HyE, HyG, and HyH—are considered metastable or intermediate phases. nih.govnih.gov These forms are typically only observed at low relative humidity levels, with some existing only within very narrow humidity ranges. nih.gov
The formation of specific hydrates is dependent on the preparation method. For instance, HyF can be produced by the slow evaporation of a saturated aqueous solution at room temperature. nih.gov Storing other hydrates at specific relative humidities can induce transformations; for example, storing HyC at approximately 6% RH and 2% RH leads to the formation of HyD and HyE, respectively. nih.gov
Table 1: Overview of Strychnine Sulfate Hydrates
| Hydrate Designation | Common Name/Stoichiometry | Stability Condition |
|---|---|---|
| HyA | "Pentahydrate" | Stable at ambient conditions (20-60% RH) |
| HyB | "Dihydrate" | Observed at low relative humidity (≤12% RH) |
| HyC | - | Stable at ambient conditions (20-60% RH) |
| HyD | - | Forms from HyC at ~6% RH |
| HyE | - | Forms from HyC at ~2% RH |
| HyF | "Hexahydrate" | Most stable form at high water activity |
| HyG | - | Forms from HyF at ~5% RH |
| HyH | - | Forms from HyF at <5% RH |
Structural Elucidation of Hydrate Phases via Advanced Diffraction Techniques
The definitive structures of the key hydrate phases have been determined using advanced diffraction methods. Single-crystal X-ray diffraction was employed to re-determine the precise crystal structures of HyA (the "pentahydrate") and HyF (the "hexahydrate"). nih.govnih.govacs.org This technique provides detailed three-dimensional atomic arrangements, confirming their stoichiometry and the intricate hydrogen-bonding networks involving the water molecules.
Furthermore, moisture-controlled Powder X-ray Diffraction (PXRD) has been crucial in understanding the relationships between the different hydrate forms. nih.govacs.org For example, PXRD measurements performed while varying the relative humidity (RH) confirmed that HyA and HyB are structurally distinct hydrates. nih.gov As RH was decreased from 95% to 15%, the diffraction pattern of HyA showed only minor peak shifts, corresponding to small changes in the unit cell from the loss of about one mole of water. However, upon further decreasing the RH to 10%, new diffraction peaks corresponding to HyB began to appear, indicating a distinct phase transformation. nih.gov Similarly, PXRD studies showed that the transformation of HyC to HyD is complete at 6% RH, though the patterns indicate a strong structural resemblance between the two phases. acs.org
Thermodynamic and Kinetic Investigations of Hydrate Interconversion Pathways
The interconversion between the eight hydrate forms of strychnine sulfate is a complex process governed by both thermodynamic stability and kinetic factors, heavily dependent on ambient temperature and moisture. nih.gov Investigations have mapped out several distinct (de)hydration pathways, which are influenced by the starting hydrate form and particle size. nih.gov
The primary interconversion routes observed are:
HyA ↔ HyB
HyC ↔ HyD ↔ HyE
HyF ↔ HyG ↔ HyH
These pathways are often reversible. For example, gravimetric sorption analysis shows that the transformation of HyA to HyB at around 10% RH is reversible upon increasing the humidity. nih.gov In addition to these dehydration sequences, an irreversible transformation from the stable ambient forms HyA and HyC to the most stable form, HyF, occurs at high relative humidity (e.g., 97% RH). nih.govnih.gov Slurry experiments in water at both 25 °C and 50 °C also confirmed that HyF is the most stable form under these conditions. nih.gov
Computational and Experimental Approaches to Elucidating Water's Role in Crystal Stability
Experimental evidence strongly highlights the essential role of water molecules in the formation and stabilization of the crystalline phases of strychnine sulfate. nih.govnih.gov Notably, across various drying regimes and conditions, researchers were unable to produce a crystalline anhydrous (water-free) form of the compound. nih.gov This suggests that the crystal lattice collapses without the structural support provided by water molecules through hydrogen bonding.
Methodological Advancements in Hydrate Characterization
The successful characterization of the eight strychnine sulfate hydrates and their complex interrelationships was made possible by a complementary, multi-technique approach. nih.govnih.gov This represents a methodological advancement over relying on single analytical methods. The combination of techniques allowed for a high-resolution investigation into the structural changes and transient states that occur during (de)hydration. nih.gov
Key methods employed in this advanced characterization include:
Gravimetric Moisture Sorption Analysis: To precisely quantify water content as a function of relative humidity and identify phase transition points. nih.govacs.org
Moisture-Controlled Powder X-ray Diffraction (PXRD): To identify structural changes and distinguish between different crystalline phases under controlled humidity. nih.govacs.org
Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry): To investigate temperature-dependent dehydration pathways and thermal stability. nih.govnih.gov
Variable Temperature Infrared Spectroscopy with Principal Component Analysis: To detect subtle changes in the local environment of water molecules and the strychnine sulfate molecule during transformations. nih.govnih.gov
This integrated approach provides a comprehensive understanding of the material's behavior that would be unattainable with a single technique, highlighting the importance of a holistic strategy in modern solid-state characterization. nih.gov
Chemical Synthesis and Derivatization Research of Strychnine
Seminal and Contemporary Approaches to Total Synthesis of Strychnine (B123637)
The total synthesis of strychnine is a classic problem in organic chemistry, attracting numerous research groups since its structure was elucidated. The challenge lies in constructing its highly congested CDE-tricyclic core, which contains five of the molecule's six stereogenic carbons, including a quaternary center. nih.gov Syntheses typically proceed by intercepting one of two key intermediates: the Wieland-Gumlich aldehyde or isostrychnine (B1248549), both of which can be converted to strychnine. nih.govbio-conferences.org The Wieland-Gumlich aldehyde is often preferred as it leads to strychnine in a higher yield (approximately 80%) compared to isostrychnine (about 28%). bio-conferences.org
Seminal Work: The Woodward Synthesis (1954)
The first total synthesis of strychnine, accomplished by Robert Burns Woodward and his team in 1954, is a landmark in the history of organic chemistry. nih.govwikipedia.org At the time, strychnine was the most complex molecule to be synthesized. nih.gov The synthesis was conceived based on a flawed biosynthetic hypothesis but nevertheless succeeded in its goal. nih.gov
Woodward's strategy targeted isostrychnine as the penultimate intermediate. nih.gov The synthesis commenced with the Fischer indole (B1671886) synthesis to prepare 2-veratrylindole. nih.gov A key step involved the construction of the C ring and the quaternary carbon stereocenter through a Pictet-Spengler-type cyclization of an iminium ion, which formed a spiroindole with high stereoselectivity. nih.govwikipedia.org Subsequent steps included the ozonolysis of the veratryl group to form a pyridone, a Dieckmann condensation to forge ring IV, and a series of transformations to build the remaining rings. ias.ac.in The final cyclization from isostrychnine to strychnine was achieved using ethanolic potassium hydroxide. ias.ac.inchemistryviews.org This monumental 29-step synthesis marked the dawn of a new era in natural product synthesis. nih.govsynarchive.com
Contemporary Syntheses
Since Woodward's achievement, numerous research groups have developed more efficient and elegant syntheses of strychnine, leveraging modern synthetic reactions. These approaches have often resulted in significantly shorter routes.
| Research Group | Year | Key Strategy / Reaction | Steps (LLS) | Intermediate | Ref. |
| Woodward | 1954 | Fischer indole, Pictet-Spengler, Dieckmann condensation | 29 | Isostrychnine | nih.govsynarchive.com |
| Overman | 1993 | Aza-Cope rearrangement/Mannich cyclization cascade | ~24 | Wieland-Gumlich Aldehyde | nih.gov |
| Kuehne | 1993/1998 | Cationic rearrangement cascade | 13+ | Wieland-Gumlich Aldehyde | nih.govresearchgate.net |
| Rawal | 1994 | Intramolecular Diels-Alder / Heck cyclization | 13 | Isostrychnine | nih.gov |
| Shibasaki | 2002 | Asymmetric Michael reaction | - | - | wikipedia.org |
| Vanderwal | 2011 | Zincke aldehyde cycloaddition, Brook rearrangement | 6 | Wieland-Gumlich Aldehyde | wikipedia.orgorganic-chemistry.org |
| Chen | 2017 | Asymmetric counterion-directed catalysis | 8 | Wieland-Gumlich Aldehyde | bio-conferences.org |
LLS: Longest Linear Sequence
Overman (1993): Larry Overman's group reported the first enantioselective and non-relay total synthesis of (–)-strychnine. nih.gov A cornerstone of this approach was an aza-Cope rearrangement–Mannich cyclization cascade to construct the tetracyclic core, targeting the Wieland-Gumlich aldehyde as the key precursor. nih.gov
Kuehne (1998): Martin Kuehne and his team developed a strategy centered on a cascade cationic rearrangement. Their 1998 enantioselective synthesis also targeted the Wieland-Gumlich aldehyde. nih.gov
Vanderwal (2011): The group of Christopher Vanderwal reported a remarkably concise, 6-step total synthesis. wikipedia.orgorganic-chemistry.org Key reactions included the use of a Zincke aldehyde in a cycloaddition and a tandem Brook rearrangement/conjugate addition to rapidly assemble the core structure, leading to the Wieland-Gumlich aldehyde. wikipedia.orgorganic-chemistry.org
Stereoselective Synthesis Methodologies for Strychnine Analogs
The control of stereochemistry is paramount in the synthesis of a molecule as complex as strychnine. Modern synthetic efforts have increasingly focused on enantioselective methods to produce specific stereoisomers, which is crucial for creating analogs with defined three-dimensional structures for biological testing.
Asymmetric Catalysis: The first enantioselective synthesis by Overman in 1993 was a significant breakthrough, demonstrating that strychnine could be synthesized in an optically active form from the outset. nih.gov Later, the Shibasaki group (2002) employed an asymmetric Michael reaction using a chiral catalyst (AlLibis(binaphthoxide)) as a key step to establish stereochemistry early in the synthesis. wikipedia.org More recently, Chen's group (2017) utilized asymmetric counterion-directed catalysis in their concise, 8-step synthesis of optically active strychnine. bio-conferences.org
Cascade Reactions: The aza-Cope–Mannich cyclization cascade developed by Overman not only builds complexity efficiently but also sets multiple stereocenters in a controlled manner. nih.gov Similarly, Kuehne's cationic rearrangement cascade approach is designed to control the stereochemical outcome during the formation of the core structure. nih.gov
Substrate Control: Woodward's original synthesis relied heavily on substrate control, where the existing stereochemistry of an intermediate directs the stereochemical outcome of subsequent reactions. For example, the stereoselectivity of the initial spiroindole formation was dictated by steric interactions within the molecule. nih.gov Modern syntheses also exploit this principle, but often in combination with chiral catalysts for greater control. For instance, Kuehne's synthesis involves a condensation-electrocyclization reaction that provides the tetracyclic core, followed by a 13-step elaboration that carefully controls the stereochemistry to yield the final alkaloid. researchgate.net
Rational Design and Synthesis of Novel Strychnine Derivatives for Biological Inquiry
While the total synthesis of strychnine itself is a major focus, the development of synthetic routes also enables the creation of novel derivatives and analogs. The rational design of these compounds involves making specific structural modifications to the strychnine scaffold to probe its structure-activity relationships. wikipedia.org The goal is to understand how different parts of the molecule contribute to its biological effects, which are mediated primarily through its action as a competitive antagonist at glycine (B1666218) receptors. wikipedia.orgresearchgate.net
Synthetic strategies that proceed through late-stage intermediates like the Wieland-Gumlich aldehyde are particularly amenable to creating derivatives. The aldehyde functionality provides a handle for further chemical elaboration, allowing chemists to introduce different groups and alter the structure of the final rings. Although detailed studies focusing solely on a library of novel strychnine derivatives for biological inquiry are not as common as total synthesis reports, the principles of rational design are implicit in the synthetic community's efforts. The ability to access strychnine's complex core through various synthetic routes paves the way for creating analogs that could potentially modulate or exhibit different biological activities. researchgate.netnih.gov This allows for the investigation of the pharmacophore and could lead to the development of valuable molecular probes for studying the glycine receptor. nih.gov
Biosynthetic Pathways and Enzymatic Mechanisms of Strychnine Formation
For many years, the precise biosynthetic pathway of strychnine remained a mystery. However, research published in 2022 by a team at the Max Planck Institute for Chemical Ecology has now fully elucidated the pathway in the plant Strychnos nux-vomica. researchgate.netmpg.de The work identified the complete set of genes and enzymes responsible for converting a common alkaloid precursor into strychnine and related molecules like brucine (B1667951) and diaboline. nih.govmpg.de
The biosynthesis begins with tryptamine (B22526) and secologanin (B1681713), which are condensed by the enzyme strictosidine (B192452) synthase to form strictosidine. wikipedia.org This intermediate is then converted through a series of enzymatic steps to geissoschizine, a central intermediate in the formation of many monoterpene indole alkaloids. wikipedia.orgmpg.de
From geissoschizine, the pathway to strychnine involves nine newly discovered enzymatic steps. chemistryviews.org A key finding was the discovery that a single amino acid difference in one enzyme determines whether a plant produces strychnine or the related alkaloid diaboline. mpg.dechemistryviews.org In S. nux-vomica, a malonyltransferase attaches a malonyl group to an intermediate, leading down the path to strychnine. chemistryviews.org In a related Strychnos species that produces diaboline, the corresponding enzyme is an acetyltransferase. chemistryviews.org
Key Steps in Strychnine Biosynthesis:
| Precursor | Enzyme(s) | Product | Key Transformation | Ref. |
| Tryptamine + Secologanin | Strictosidine synthase | Strictosidine | Pictet-Spengler reaction | wikipedia.org |
| Strictosidine | Multiple enzymes | Geissoschizine | Acetal hydrolysis, amine attack | wikipedia.orgmpg.de |
| Geissoschizine | 9 newly identified enzymes | Pre strychnine | Multi-step enzymatic conversion | researchgate.netmpg.dechemistryviews.org |
| Pre strychnine | (Spontaneous) | Strychnine | Non-enzymatic cyclization | mpg.de |
One of the most surprising discoveries was that the final step—the conversion of the immediate precursor, prestrychnine, into strychnine—occurs spontaneously without the need for an enzyme. mpg.de This final ring-closing reaction is believed to be facilitated by the acidic conditions within the plant cell. chemistryviews.org The entire biosynthetic pathway has been successfully reconstituted in the model plant Nicotiana benthamiana, demonstrating that these complex molecules can now potentially be produced through metabolic engineering. researchgate.netnih.gov
Neuropharmacological Mechanisms of Strychnine Sulfate Pentahydrate
Competitive Antagonism at Glycine (B1666218) Receptors in the Central Nervous System
Electrophysiological and Cellular Studies of Glycine Receptor Blockade
Electrophysiological studies have been instrumental in demonstrating the functional consequences of strychnine's blockade of glycine receptors. In the presence of strychnine (B123637), the inhibitory postsynaptic currents (IPSCs) mediated by glycine are reduced or abolished. medtube.net This leads to a disinhibition of neurons, making them more susceptible to excitatory inputs. sigmaaldrich.com
Cellular studies have revealed further complexities in the effects of strychnine. Prolonged exposure of neurons to strychnine can lead to a decrease in the number of glycine receptors at the synapse. nih.gov This is not due to an increased rate of receptor degradation, but rather to a sequestration of newly synthesized receptors in an intracellular compartment, preventing their insertion into the postsynaptic membrane. nih.gov This suggests a homeostatic mechanism by which neurons attempt to compensate for the chronic blockade of their inhibitory receptors.
Table 2: Findings from Electrophysiological and Cellular Studies on Strychnine
| Study Type | Experimental Model | Key Findings |
| Electrophysiology | Neurons in the spinal cord and brainstem | Strychnine blocks glycine-induced inhibitory postsynaptic currents (IPSCs). medtube.net |
| Cellular Biology | Cultured neurons | Prolonged strychnine treatment leads to the intracellular accumulation of glycine receptors and their disappearance from synapses. nih.gov |
| Biochemical Analysis | Cultured neurons | Strychnine does not accelerate the turnover rate of glycine receptors. nih.gov |
Modulation of Neuronal Excitability and Spinal Cord Reflexes
The primary consequence of strychnine's antagonism of glycine receptors is a dramatic increase in neuronal excitability. frontiersin.orgnih.gov This is particularly evident in the spinal cord, where glycinergic interneurons play a crucial role in modulating motor neuron activity and reflexes. nih.govsigmaaldrich.com By blocking the inhibitory signals from these interneurons, strychnine allows for the unopposed action of excitatory pathways, leading to exaggerated reflex responses. youtube.com
This hyperexcitability manifests as muscle twitching, stiffness, and ultimately, convulsions. wikipedia.orgsigmaaldrich.com The convulsions are often triggered by sensory stimuli, as the disinhibited sensory pathways amplify the response to external inputs. sigmaaldrich.com The characteristic opisthotonus, a severe arching of the back, is a result of the simultaneous and powerful contraction of all skeletal muscles. youtube.com
Cross-Reactivity and Interactions with Other Neurotransmitter Systems
While strychnine is most potent and selective for glycine receptors, it can also interact with other neurotransmitter systems, particularly at higher concentrations. wikipedia.orgnih.gov It has been shown to act as an antagonist at certain subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net The inhibitory effects of strychnine on muscle-type nAChRs are noncompetitive and voltage-independent, while its effects on neuronal nAChRs are voltage-dependent. nih.gov
Furthermore, there is evidence for interactions with the GABAergic system. Strychnine has been reported to act as an antagonist of GABAA receptors, although with lower affinity than for glycine receptors. nih.gov
Table 3: Cross-Reactivity of Strychnine with Other Neurotransmitter Systems
| Neurotransmitter System | Receptor(s) | Nature of Interaction |
| Cholinergic | Nicotinic Acetylcholine Receptors (nAChRs) | Antagonist (noncompetitive at muscle-type, voltage-dependent at neuronal-type). nih.govnih.gov |
| Glutamatergic | N-methyl-D-aspartate (NMDA) Receptors | Indirect potentiation of NMDA-induced effects when inhibitory glycine receptors are blocked. nih.gov |
| GABAergic | GABAA Receptors | Antagonist (lower affinity than for glycine receptors). nih.gov |
Experimental Models for Neuropharmacological Research on Strychnine Action
A variety of experimental models have been utilized to investigate the neuropharmacological effects of strychnine. These range from in vitro preparations to in vivo animal models.
In vitro models:
Xenopus oocytes and mammalian cell lines: These are used to express cloned glycine receptor subunits and study the pharmacological properties of the receptors in a controlled environment. sigmaaldrich.com
Isolated neurons and brain slices: These preparations allow for detailed electrophysiological recordings of neuronal activity and synaptic transmission in response to strychnine application. physiology.orgnih.gov
Synaptic membrane fractions: These are used in binding assays to determine the affinity of strychnine for glycine receptors and to identify the components of the binding site. pnas.orgresearchgate.net
In vivo models:
Rodent models (mice, rats): These are commonly used to study the behavioral effects of strychnine, such as convulsions and changes in startle reflexes. nih.govnih.gov These models are also used to investigate the efficacy of potential antidotes. nih.govmdpi.com
Frog models: The frog voluntary muscle preparation has been used to demonstrate the excitatory effects of strychnine on the spinal cord. youtube.com
These experimental models have been crucial in elucidating the mechanisms of action of strychnine and have contributed significantly to our understanding of inhibitory neurotransmission in the central nervous system.
Toxicological Research on Strychnine Sulfate Pentahydrate
Elucidation of Cellular and Subcellular Toxicodynamics
The primary mechanism of strychnine's toxicity lies in its action on the central nervous system at the cellular and subcellular levels. nih.govnih.gov Research has unequivocally identified strychnine (B123637) as a potent antagonist of postsynaptic glycine (B1666218) receptors, particularly in the spinal cord and brainstem. nih.govnih.govnih.gov Glycine is a major inhibitory neurotransmitter that, upon binding to its receptor, opens a chloride ion channel, leading to hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential. mdpi.com
Strychnine competitively blocks these glycine receptors, preventing the inhibitory action of glycine. nih.govmdpi.com This blockade of inhibition leads to a state of increased neuronal excitability and disinhibition of motor neurons. nih.gov As a result, reflex arcs are exaggerated, leading to uncontrolled and simultaneous contractions of both flexor and extensor muscles, which are characteristic of strychnine poisoning. researchgate.netnih.gov
Studies utilizing radiolabeled strychnine, such as [³H]strychnine, have been instrumental in characterizing its binding to synaptic membrane fractions of the spinal cord. nih.govresearchgate.net These studies have demonstrated that strychnine binding is selective and saturable, with a high affinity for glycine receptors. nih.govnih.gov The displacement of bound strychnine by glycine and other amino acids correlates with their neurophysiological inhibitory activity, further confirming the specific interaction with the glycine receptor. nih.govresearchgate.net While strychnine and glycine compete, evidence suggests they may bind to distinct but overlapping sites on the receptor that interact allosterically. nih.gov
Beyond its primary action on glycine receptors, some research suggests that strychnine may also have effects on other neurotransmitter systems, including a low-specificity interaction with acetylcholine (B1216132) receptors. mdpi.comresearchgate.net Furthermore, some studies propose additional mechanisms, such as agonism of excitatory NMDA receptors and antagonism of GABA, another inhibitory neurotransmitter, although these are considered less significant than its potent glycine receptor antagonism. springernature.com
Interspecies and Gender-Specific Toxicological Responses
The toxicological effects of strychnine are not uniform across all species, and in some cases, vary between genders. These differences are often attributed to variations in metabolism. For instance, strychnine toxicity in rats has been shown to be sex-dependent, with females being more susceptible than males. mdpi.com This difference is linked to higher rates of metabolism by liver microsomes in male rats. mdpi.com
Significant interspecies differences in the metabolic profiles of strychnine have been observed in studies using liver microsomes from mice, rats, guinea pigs, rabbits, and dogs. arvojournals.org The primary metabolite varies among these species. In rats and mice, 16-hydroxystrychnine is the main metabolite, whereas in guinea pigs and rabbits, it is 2-hydroxystrychnine, and in dogs, strychnine N-oxide is predominant. arvojournals.org Notably, the metabolic activity in guinea pig liver microsomes is significantly higher than in other species, which appears to correlate with a lower toxicity of strychnine in guinea pigs. arvojournals.org
Domestic animals also exhibit varying degrees of susceptibility. Dogs and cats are considered more susceptible to strychnine poisoning, while pigs are thought to have a similar susceptibility to dogs. mdpi.com Horses, on the other hand, are reported to be able to tolerate relatively larger amounts of the substance. mdpi.com Birds affected by strychnine poisoning show symptoms such as wing droop, salivation, tremors, and convulsions, with death resulting from respiratory arrest. mdpi.com
Pharmacokinetic and Toxicokinetic Studies of Strychnine Absorption, Distribution, Metabolism, and Elimination
The study of strychnine's absorption, distribution, metabolism, and elimination (ADME) is crucial for understanding its toxicokinetics.
Absorption: Strychnine is rapidly absorbed from the gastrointestinal tract, nasal passages, and parenteral injection sites. nih.gov Symptoms can appear within 15 to 30 minutes of ingestion. nih.gov
Distribution: Following absorption, strychnine is transported in both plasma and red blood cells. researchgate.netnih.gov It exhibits low plasma protein binding and has a large volume of distribution, estimated at 13 L/kg in one case report. researchgate.netnih.gov This allows it to leave the bloodstream quickly and distribute to the tissues. researchgate.netnih.gov Approximately 50% of an ingested dose can enter the tissues within five minutes. researchgate.netnih.gov In fatal cases, the highest concentrations are typically found in the liver, bile, and stomach wall. nih.gov
Metabolism: Strychnine is readily metabolized, primarily by the hepatic cytochrome P450 microsomal enzyme system, requiring NADPH and O₂. mdpi.comresearchgate.netresearchgate.net In rats, several urinary metabolites have been identified, including strychnine N-oxide, 21α,22α-dihydroxy-22-hydrostrychnine, 2-hydroxystrychnine, and strychnine 21,22-epoxide, with the latter being the major metabolite in vivo. researchgate.net In vitro studies with rabbit liver have also identified strychnine N-oxide as a major metabolite. nih.gov
Elimination: The elimination of strychnine follows first-order kinetics. researchgate.netmsdvetmanual.com The biological half-life of strychnine is approximately 10 to 16 hours. mdpi.commsdvetmanual.comresearchgate.net A small percentage of unchanged strychnine is excreted in the urine, accounting for about 10 to 20% of the dose within the first 24 hours. mdpi.comnih.gov The majority of the compound is eliminated after being metabolized. researchgate.net Excretion is largely complete within 48 to 72 hours. mdpi.com
Pharmacokinetic Parameters of Strychnine
| Parameter | Finding | Source |
|---|---|---|
| Absorption | Rapid from GI tract, nasal passages, and injection sites. | nih.gov |
| Time to Onset (Ingestion) | 15-30 minutes. | nih.gov |
| Volume of Distribution | ~13 L/kg. | researchgate.netnih.gov |
| Protein Binding | Low. | researchgate.net |
| Metabolism | Hepatic cytochrome P450 system. | mdpi.comresearchgate.netresearchgate.net |
| Elimination Half-Life | 10-16 hours. | mdpi.commsdvetmanual.comresearchgate.net |
| Excretion | Primarily as metabolites in urine and feces; 10-20% unchanged in urine in 24h. | mdpi.comnih.govresearchgate.net |
Development and Validation of In Vitro and In Vivo Models for Toxicity Assessment
A variety of in vitro and in vivo models have been developed and utilized to assess the toxicity of strychnine. These models are essential for elucidating its mechanism of action and for screening potential therapeutic interventions.
In Vivo Models: Animal models, particularly rodents like mice and rats, are frequently used in strychnine toxicity studies. nih.govmdpi.com These models have been crucial for understanding the convulsive effects of strychnine and for testing potential antidotes. nih.gov For example, the strychnine-induced convulsion model in mice has been used to evaluate the efficacy of anticonvulsant drugs. mdpi.com The validation of these models often involves confirming the characteristic clinical signs of strychnine poisoning and may include the validation of analytical methods, such as liquid chromatography-mass spectrometry, to detect and quantify strychnine and its metabolites in biological samples like liver and stomach contents. nih.gov
In Vitro Models: A range of in vitro systems have been employed to study the cellular and molecular mechanisms of strychnine toxicity. These include:
Rat spinal cord membranes: These have been fundamental in studying the binding kinetics of strychnine to glycine receptors and the competitive interactions with glycine. nih.gov Mathematical models have been developed based on data from these systems to describe the allosteric interactions between the glycine and strychnine binding sites. nih.gov
Cerebellar slices: Freshly isolated cerebellar slices from rats have been used to investigate the effects of strychnine on glial cell activation and neuroinflammation. numberanalytics.com
Human iPSC-derived neuronal co-cultures: These advanced in vitro models, which develop spontaneous neuronal network activity, are being used for neurotoxicity testing and can assess the effects of compounds like strychnine on neuronal function. springernature.com
Salamander retinal slices: These have been used to explore strychnine-insensitive effects of glycine, suggesting the presence of other glycine receptor types. arvojournals.org
The development of high-throughput screening (HTS) assays represents a significant advancement in toxicology. nih.govnih.govjmu.edu While not specific to strychnine, these platforms, which can rapidly test thousands of chemicals, can be adapted to screen for compounds that modulate strychnine toxicity, thereby accelerating the discovery of potential treatments. jmu.eduresearchgate.net
Investigation of Organ System Dysregulation Induced by Strychnine
Strychnine's toxic effects are most pronounced on the central nervous system, but it also induces significant dysregulation in other organ systems, primarily as a consequence of the intense muscle contractions.
Central Nervous System: The primary target of strychnine is the central nervous system, where it causes excitation of all parts. nih.govnih.gov This leads to heightened reflex excitability in the spinal cord, resulting in the characteristic violent convulsions. nih.govnih.gov The seizures are often triggered by minimal sensory stimuli such as sound, touch, or light. nih.gov A key feature of strychnine-induced seizures is that the individual remains conscious. researchgate.netnih.gov
Respiratory System: The severe, sustained contractions of the diaphragm, chest, and abdominal muscles make breathing difficult. nih.gov Death from strychnine poisoning is often due to respiratory failure and asphyxia resulting from the paralysis of respiratory muscles during convulsions. mdpi.comnih.gov
Cardiovascular System: Strychnine can induce significant cardiovascular effects. Studies in anesthetized dogs have shown that strychnine can cause a pressor effect (increased blood pressure), as well as positive inotropic (increased contractility) and chronotropic (increased heart rate) effects on the heart. nih.gov Tachycardia (rapid heart rate) and hypertension (high blood pressure) are commonly observed. nih.govnumberanalytics.com These cardiovascular responses are likely elicited by a central mechanism. nih.gov However, some studies have reported instances of bradycardia (slow heart rate). researchgate.net
Musculoskeletal System: The intense and prolonged muscle spasms can lead to rhabdomyolysis, the breakdown of skeletal muscle tissue. nih.govnumberanalytics.comresearchgate.net This can result in muscle pain and soreness.
Renal System: Rhabdomyolysis can lead to the release of myoglobin (B1173299) into the bloodstream, which can cause myoglobinuric renal failure. researchgate.netnumberanalytics.com
Organ System Dysregulation by Strychnine
| Organ System | Effect | Source |
|---|---|---|
| Central Nervous System | Hyperexcitability, "awake" seizures, exaggerated reflexes. | nih.govresearchgate.netnih.gov |
| Respiratory System | Respiratory muscle paralysis leading to asphyxia. | mdpi.comnih.gov |
| Cardiovascular System | Hypertension, tachycardia, increased cardiac contractility. | nih.govnumberanalytics.comnih.gov |
| Musculoskeletal System | Severe muscle spasms, rhabdomyolysis. | nih.govnumberanalytics.comresearchgate.net |
| Renal System | Myoglobinuric renal failure secondary to rhabdomyolysis. | researchgate.netnumberanalytics.com |
Metabolic Pathway Elucidation of Strychnine
Identification of Hepatic Microsomal Enzyme Systems Involved in Strychnine (B123637) Biotransformation
The primary site of strychnine metabolism is the liver, where it undergoes extensive biotransformation. wikipedia.orginchem.org This process is predominantly carried out by the hepatic microsomal enzyme system, which requires nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and molecular oxygen (O2) to function. wikipedia.orgresearchgate.net The key enzymes within this system responsible for strychnine metabolism belong to the cytochrome P450 (CYP450) superfamily of monooxygenases. mhmedical.commdpi.com
In vitro studies using liver microsomes from various animal species have been instrumental in identifying the specific enzyme systems involved. Research on rat and rabbit liver fractions demonstrated that strychnine metabolism is significantly inhibited by known cytochrome P-450 inhibitors, such as SKF-525A and n-octylamine. nih.gov Conversely, inhibitors of the microsomal FAD-containing monooxygenase system, like methimazole (B1676384), show only slight inhibition, further confirming the primary role of CYP450 enzymes. nih.gov
Table 1: Enzyme Systems and Inhibitors in Strychnine Biotransformation
| Enzyme System / Component | Role in Strychnine Metabolism | Supporting Evidence |
| Hepatic Microsomal Enzymes | Primary system for strychnine biotransformation. inchem.orgresearchgate.net | Metabolizes strychnine in the presence of NADPH and O2. wikipedia.org |
| Cytochrome P450 (CYP450) | The main enzyme family responsible for metabolizing strychnine. mhmedical.com | Metabolism is inhibited by general CYP450 inhibitors. nih.gov |
| CYP3A1 | A specific isozyme potentially involved in strychnine neurotoxicity in rats. nih.gov | Identified as a possible susceptibility biomarker. nih.gov |
| SKF-525A & n-octylamine | Inhibitors of strychnine metabolism. nih.gov | Markedly inhibit biotransformation in in vitro liver preparations. nih.gov |
| FAD-containing monooxygenase | Minor role in strychnine metabolism. nih.gov | Inhibition by methimazole is only slight. nih.gov |
Characterization of Strychnine Metabolites and Their Biological Activity
The biotransformation of strychnine results in the formation of several metabolites. In vitro studies with rabbit liver have led to the identification of multiple metabolic products. researchgate.netnih.gov These include:
2-hydroxystrychnine
Strychnine N-oxide
21α,22α-dihydroxy-22-hydrostrychnine
Strychnine 21,22-epoxide
11,12-dehydrostrychnine
Further research using hepatic microsomes from various species has also identified 16-hydroxystrychnine and 18-oxostrychnine. nih.gov
Significant species differences exist in the primary metabolites formed. nih.gov In rats and mice, the main metabolite is 16-hydroxystrychnine. nih.gov For guinea pigs and rabbits, 2-hydroxystrychnine is predominant, while in dogs, strychnine N-oxide is the major product. nih.gov Strychnine N-oxide has been consistently identified as a major metabolite in several animal models. mhmedical.comnih.govoup.com In humans, analysis of urine samples from a poisoning case suggested that a glucuronide conjugate may be a major metabolite. ingentaconnect.com
Despite the identification of these compounds, the biological activity and toxicity of most strychnine metabolites are not well-characterized. wikipedia.org The majority of toxicological research focuses on the parent compound, strychnine, which acts as a potent competitive antagonist of glycine (B1666218) receptors in the spinal cord, leading to convulsions and excitotoxicity. nih.gov Strychnine N-oxide and brucine (B1667951) N-oxide have been identified in rat liver S9 fractions, but their specific potencies and effects are less understood. oup.comresearchgate.net
Table 2: Identified Metabolites of Strychnine
| Metabolite Name | Species / System of Identification | Metabolic Pathway | Notes |
| Strychnine N-oxide | Rabbit, Rat, Dog. nih.govnih.govoup.com | Oxidation | Major metabolite in dogs and identified in rat liver incubations. nih.govoup.com |
| 2-hydroxystrychnine | Rabbit, Guinea Pig. nih.govnih.gov | Hydroxylation | Major metabolite in guinea pigs and rabbits. nih.gov |
| 16-hydroxystrychnine | Rat, Mouse. nih.gov | Hydroxylation | Main metabolite in rats and mice. nih.gov |
| Strychnine 21,22-epoxide | Rabbit, Rat. researchgate.netnih.gov | Epoxidation | Identified in vitro with rabbit liver and in rat urine. researchgate.netnih.gov |
| 21α,22α-dihydroxy-22-hydrostrychnine | Rabbit. researchgate.netnih.gov | Dihydroxylation | Identified in vitro with rabbit liver preparations. nih.gov |
| 11,12-dehydrostrychnine | Rabbit. researchgate.netnih.gov | Dehydrogenation | Tentatively identified from in vitro rabbit liver studies. nih.gov |
| 18-oxostrychnine | Various species (in vitro). nih.gov | Oxidation | Identified in multi-species microsomal studies. nih.gov |
| Glucuronide conjugate | Human (suspected). ingentaconnect.com | Glucuronidation | Deduced from LC/MS analysis of human urine. ingentaconnect.com |
Genetic and Environmental Factors Influencing Strychnine Metabolism
Interindividual differences in the response to xenobiotics are often attributable to genetic and environmental factors that alter metabolic pathways. frontiersin.org
Genetic Factors: Genetic polymorphisms in the cytochrome P450 genes are a key source of variability in drug and toxin metabolism. The CYP2B6 gene, which codes for a hepatic enzyme, is known to be highly polymorphic. frontiersin.orgnih.gov Numerous allelic variants of CYP2B6 have been identified, and these can result in enzymes with normal, increased, or decreased functional activity. frontiersin.orgnih.gov For example, variants like CYP2B6*6 are associated with decreased metabolism of certain substrates, leading to higher plasma concentrations and potential for toxicity. frontiersin.org Conversely, other variants can lead to increased metabolic rates. nih.gov While direct links between specific CYP2B6 variants and strychnine metabolism are still under investigation, the polymorphic nature of this enzyme suggests a high probability of genetically determined individual differences in strychnine clearance and susceptibility.
Table 3: Examples of CYP2B6 Allelic Variants and Functional Impact
| Allele | Key Polymorphism(s) | Reported Functional Impact | Reference |
| CYP2B61 | Wild-type | Normal function/metabolism. | nih.gov |
| CYP2B64 | K262R | Increased metabolic activity toward some substrates. | nih.gov |
| CYP2B66 | Q172H, K262R | Decreased metabolism of several drug substrates. | frontiersin.orgnih.gov |
| CYP2B618 | T983C | Reduced metabolism and increased drug exposure. | frontiersin.org |
Environmental Factors: Environmental exposures can also modulate metabolic enzyme activity. The gut microbiome, for instance, plays a role in the health of the host and can influence the detoxification of chemicals. beyondpesticides.org Some studies have shown that gut microbes can facilitate the expression of cytochrome P450 enzymes involved in detoxification. beyondpesticides.org Therefore, alterations in the gut microbial community due to diet, antibiotics, or other environmental pressures could potentially impact the expression of hepatic enzymes and thus alter strychnine metabolism. However, direct research into the effects of specific environmental factors on human strychnine metabolism is limited.
Advanced Analytical Methodologies for Strychnine Sulfate Pentahydrate
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are paramount for the separation of strychnine (B123637) from intricate mixtures, such as biological samples and herbal formulations, enabling its precise quantification. nih.govwho.int These techniques are broadly categorized into High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) or its high-performance version (HPTLC).
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of strychnine. oup.comnih.gov Reversed-phase HPLC (RP-HPLC) is a common approach, often utilizing a C18 column. wisdomlib.orgnih.gov The mobile phase composition is critical for achieving optimal separation and can be a mixture of solvents like methanol, acetonitrile (B52724), and buffered aqueous solutions. who.intwisdomlib.orgnih.gov For instance, a mobile phase consisting of methanol, water, and diethylamine (B46881) (55:45:0.2 v/v) has been successfully used. who.int Another study employed a mixture of acetonitrile and a pH 3.6 phosphate (B84403) buffer. wisdomlib.org UV detection is frequently employed for quantification, with the maximum absorption for strychnine typically observed around 254 nm or 255 nm. nih.govnorthwestern.edu
Method validation for HPLC analysis of strychnine is essential and follows guidelines from bodies like the International Council for Harmonisation (ICH). nih.govwisdomlib.org Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govrsc.org Linearity is typically established over a specific concentration range, for example, 1-6 µg/ml, with a high correlation coefficient (r²) indicating a strong linear relationship. wisdomlib.org Recovery studies, which determine the accuracy of the method, have shown high recovery rates for strychnine from complex matrices like stomach contents (93.9 ± 3.5%). nih.gov The sensitivity of HPLC methods allows for the detection of strychnine at very low levels, with detection limits reported to be as low as 5 ng. nih.gov
Table 1: HPLC Methods for Strychnine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | µBondapak C18 | Phenomenex-ODS | Bischoff-chrombudget C18 |
| Mobile Phase | 0.005M phosphate buffer-methanol (60+40) | Methanol, water, and diethylamine (55:45:0.2 v/v) | Acetonitrile and pH 3.6 phosphate buffer |
| Flow Rate | 1.5 ml/min | 1 mL/min | Not Specified |
| Detector Wavelength | 254 nm | 260 nm | Not Specified |
| Run Time | 3.5 min | 15 min | Not Specified |
| Detection Limit | 5 ng | Not Specified | Not Specified |
| Recovery | 93.9 ± 3.5% (from stomach contents) | Not Specified | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of strychnine, particularly in forensic toxicology cases involving biological samples. core.ac.uknih.gov The process typically involves a liquid-liquid extraction of strychnine from the sample, followed by a clean-up procedure. core.ac.uknih.gov For instance, a common extraction method uses a mixture of toluene, n-heptane, and isoamyl alcohol. core.ac.uk An internal standard, such as papaverine (B1678415) or dextromethorphan, is often added to improve the accuracy of quantification. core.ac.ukyakhak.org
The GC separates strychnine from other compounds in the extract, and the MS detector provides definitive identification based on its mass spectrum. oup.comresearchgate.net The mass spectrum of strychnine shows a characteristic parent ion peak at a mass-to-charge ratio (m/z) of 334, along with several confirmatory fragment ions. oup.comresearchgate.net Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by isolating the parent ion and then fragmenting it to produce a unique set of product ions. oup.comresearchgate.net
Validation of GC-MS methods is crucial and includes assessing parameters like linearity, limit of quantification (LOQ), recovery, and precision. core.ac.ukyakhak.org For example, one validated method demonstrated a limit of quantification of 0.1 µg/ml or 0.1 µg/g in biological specimens, with recovery rates ranging from 75.0% to 98.7%. core.ac.uknih.gov Another study reported a limit of detection (LOD) of 0.02 mg/l and a limit of quantitation (LOQ) of 0.07 mg/l in blood. yakhak.org
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for the qualitative and quantitative analysis of strychnine. oup.comnih.gov These methods are relatively simple, rapid, and cost-effective. nih.gov For HPTLC, a silica (B1680970) gel 60 F254 plate is commonly used as the stationary phase. nih.govoup.com The mobile phase, a solvent system that moves up the plate, is chosen to achieve good separation of strychnine from other components. A mobile phase of chloroform–methanol–formic acid (8.5:1.5:0.4 v/v/v) has been shown to be effective. nih.gov
After development, the plate is scanned using a densitometer in the UV range (e.g., 260 nm) for quantification. nih.gov HPTLC methods can be very sensitive, with the ability to detect strychnine at levels as low as 5 ng. oup.comnih.gov Validation of HPTLC methods, following ICH guidelines, includes assessing linearity, precision, accuracy, LOD, and LOQ. nih.gov Linearity has been demonstrated in ranges such as 12.5–250 ng per spot and 50–1000 ng per spot for strychnine. nih.govnih.gov The accuracy of the method is confirmed through recovery studies, with average percentage recoveries reported to be around 100.75%. nih.gov
Spectroscopic and Spectrometric Characterization Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of strychnine. northwestern.edu In an acidic solution, strychnine exhibits a characteristic absorption spectrum with a maximum absorbance (λmax) at approximately 255 nm and a minimum at 230 nm. northwestern.edu In methanol, the λmax is observed at 289 nm. nih.gov The intensity of the absorption is directly proportional to the concentration, following the Beer-Lambert law, which allows for quantitative analysis. northwestern.edu
Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the functional groups present in the strychnine molecule. The FTIR spectra of strychnine and its ion-pair compounds show characteristic absorption bands. nih.gov For instance, the carbonyl group (C=O) in strychnine shows a distinct peak. nih.gov Studies on different hydrates of strychnine sulfate (B86663) have utilized IR spectroscopy, often in conjunction with principal component analysis (PCA), to differentiate between various hydrated forms by analyzing changes in the spectra, particularly in the region of 1720 to 400 cm⁻¹. nih.gov
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of strychnine, which is crucial for its definitive identification. researchgate.net In GC-MS analysis, electron ionization is commonly used, resulting in a parent ion peak at m/z 334. oup.comresearchgate.net Further fragmentation of this parent ion produces a series of characteristic product ions, such as those at m/z 319, 306, and 277, which serve as a fingerprint for strychnine. oup.comresearchgate.net Tandem mass spectrometry (MS/MS) and even MS/MS/MS can be employed to further elucidate the fragmentation pathway, providing an extremely high level of confidence in the identification. oup.comresearchgate.net
Development of Novel Biosensors and Immunoassays for Trace Detection
While traditional analytical methods are robust, there is a growing interest in the development of novel biosensors and immunoassays for the rapid and sensitive detection of strychnine at trace levels. These methods offer advantages such as portability, high specificity, and the potential for on-site analysis.
Research in this area includes the development of electrochemical sensors and immunoassays. Electrochemical methods, for instance, have been explored for the determination of strychnine in spiked plasma and urine samples, with one study reporting an average recovery of around 92%. researchgate.net Immunoassays, which rely on the specific binding of antibodies to strychnine, also hold promise for sensitive and selective detection. While specific details on biosensors and immunoassays for strychnine sulfate pentahydrate are emerging, the principles of these technologies are well-established for other small molecules and are being adapted for strychnine detection.
Validation Protocols for Analytical Methods in Research and Diagnostic Settings
The validation of analytical methods is a critical requirement to ensure the reliability, accuracy, and precision of the results obtained. demarcheiso17025.com This is particularly important in research and diagnostic settings where the data may have significant implications. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). nih.govdemarcheiso17025.comich.org
The key parameters that are assessed during method validation include:
Specificity: The ability of the method to accurately measure the analyte of interest in the presence of other components that may be expected to be present in the sample matrix. ich.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org A minimum of five concentrations is typically recommended to establish linearity. ich.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often expressed as percent recovery. ich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). demarcheiso17025.comich.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govyakhak.org
For chromatographic methods like HPLC and GC-MS, system suitability tests are also performed to ensure that the chromatographic system is performing adequately. demarcheiso17025.com These protocols are essential for demonstrating that an analytical method is fit for its intended purpose, whether it be for quality control in pharmaceutical manufacturing, forensic analysis, or research applications. core.ac.ukyakhak.orgdemarcheiso17025.com
Environmental Fate and Ecotoxicological Research of Strychnine Sulfate
Abiotic and Biotic Degradation Pathways in Environmental Compartments
The environmental persistence of strychnine (B123637) is influenced by both abiotic and biotic degradation processes. Under abiotic conditions, strychnine is a relatively stable compound. nih.gov It does not readily undergo hydrolysis in environments with a pH ranging from 5 to 9 due to the absence of hydrolyzable functional groups. nih.gov Additionally, with a UV absorption maximum at 289 nm that decreases rapidly at wavelengths greater than 290 nm, strychnine is not expected to be susceptible to direct photolysis by sunlight. nih.gov
In contrast, biotic processes, particularly microbial activity in the soil, play a significant role in the degradation of strychnine. researchgate.net Studies have demonstrated that strychnine is biodegradable, with microbiological processes being the primary driver of its breakdown in alkaline soils. researchgate.net The degradation in soil is often characterized by a lag phase of 8 to 14 days, after which rapid disappearance of the compound occurs. researchgate.net However, the rate of biodegradation can be influenced by factors such as soil type, moisture, and temperature. researchgate.net The strong sorption of strychnine to soil surfaces can reduce its bioavailability to microorganisms, potentially leading to a slower degradation rate and a longer half-life in certain soil environments. researchgate.net While strychnine can be readily degraded by bacterial isolates in liquid cultures, this rapid loss is not always mirrored in soil, highlighting the influence of environmental matrices on its persistence. researchgate.net
Ecotoxicological Impact on Non-Target Organisms Across Trophic Levels
The use of strychnine, primarily as a pesticide for controlling vertebrate pests, poses a significant risk to a wide range of non-target organisms due to its high toxicity. usda.govepa.gov Its impact can be observed across various trophic levels, from invertebrates to top predators.
Terrestrial and Aquatic Invertebrates: Aquatic invertebrate acute toxicity data indicate that strychnine is moderately toxic to these organisms. epa.gov For instance, acute toxicity has been observed in Daphnia magna. usda.gov While direct access to strychnine baits is limited for many invertebrates, the potential for exposure through contaminated soil and water exists. usda.gov
Fish: Acute freshwater fish data reveal that strychnine's toxicity ranges from moderate to high. epa.gov However, due to its primary use in terrestrial, below-ground applications and its immobility in soil, the risk of significant exposure to surface and groundwater is considered unlikely, thus limiting the risk to aquatic species. usda.govepa.gov
Amphibians and Reptiles: Research has indicated potential teratogenic effects of strychnine on the digestive system development in anuran amphibians. usda.gov A population model for the Great Basin Gophersnake (Pituophis catenifer deserticola), a predator of pocket gophers, predicted significant population declines due to secondary poisoning from consuming strychnine-poisoned prey. nih.gov
Birds: Strychnine is acutely toxic to birds. epa.gov Subacute dietary studies have shown its toxicity to range from slightly to highly toxic in avian species. epa.gov Reproductive studies have highlighted species-specific sensitivities. For example, while no treatment-related reproductive effects were seen in bobwhite quail, mallard ducks experienced reduced egg production, hatching success, and increased mortality of ducklings at lower dietary concentrations. epa.govnih.gov Non-target mortalities of species like horned larks and Brewer's blackbirds have been documented in areas of strychnine use. epa.gov
Mammals: Strychnine is very highly toxic to small mammals on both an acute oral and dietary basis. epa.govepa.gov Studies have documented the mortality of non-target small mammals, such as deer mice (Peromyscus maniculatus) and yellow-pine chipmunks (Eutamias amoenus), in areas where strychnine baiting occurred. unl.edu Secondary exposure is also a concern for predators and scavengers that consume poisoned animals. usda.govunl.edu While many poisoned pocket gophers die underground, those that surface or non-target animals that consume bait above ground can be a source of secondary poisoning for predators like weasels and raptors. usda.govunl.edu
Toxicity of Strychnine to Various Non-Target Organisms
| Species Group | Species (Common Name) | Type of Effect | Finding | Source |
| Mammals | Deer Mouse | Mortality | Two individuals found dead with strychnine residues after baiting. | unl.edu |
| Mammals | Yellow-pine Chipmunk | Mortality | Two individuals died with strychnine residues in body tissues. | unl.edu |
| Mammals | Striped Skunk | Mortality | One individual found dead in a study area. | epa.gov |
| Birds | Mallard Duck | Reproductive | Decreased egg production and hatching success at 140.9 µg/g strychnine in diet. | nih.gov |
| Birds | Bobwhite Quail | Reproductive | No reproductive effects observed at concentrations up to 1,113.6 µg/g strychnine in diet. | nih.gov |
| Birds | Pigeon | Mortality | 48% to 71% mortality with 0.4% and 0.6% strychnine-treated corn bait. | unl.edu |
| Birds | Horned Lark | Mortality | One individual found dead in a study area. | epa.gov |
| Birds | Brewer's Blackbird | Mortality | One individual found dead in a study area. | epa.gov |
| Reptiles | Great Basin Gophersnake | Population Decline | Modeled population reduction of 35.3% to 50% over 25 years from secondary poisoning. | nih.gov |
| Aquatic Invertebrates | Daphnia magna | Acute Toxicity | Strychnine is moderately toxic. | usda.govepa.gov |
| Fish | Freshwater Fish | Acute Toxicity | Ranges from moderately to highly toxic. | epa.gov |
Assessment of Behavioral and Population-Level Effects in Ecological Systems
Exposure to strychnine can lead to significant behavioral changes and have profound effects at the population level. The clinical signs of strychnine poisoning are a direct manifestation of its neurotoxic effects, which include agitation, muscle twitching, severe and painful convulsions, and heightened sensitivity to external stimuli. michigan.govcdc.gov
Behavioral Effects: In wildlife, these symptoms translate to observable behavioral changes. Birds affected by strychnine poisoning may exhibit fluffed feathers, ataxia, wing droop, salivation, and tremors before the onset of convulsions. michigan.gov Studies on raptors, such as red-tailed hawks and great horned owls, have investigated the behavioral effects of sublethal doses, though some of this research has been criticized for its design. usf.edu The severe pain and distress caused by strychnine poisoning can clearly impact an animal's ability to function, forage, and avoid predation. usf.edu
However, the potential for significant population-level impacts remains a serious concern, particularly for species that are more susceptible or have specific ecological roles. A population model for the Great Basin Gophersnake, a species at risk in Canada, demonstrated that even a low rate of secondary poisoning from consuming strychnine-laden pocket gophers could lead to a substantial population decline over time. nih.gov The model predicted that in a high-density snake population, the mortality of adult females from this exposure could result in a 50% reduction of adults in 25 years. nih.gov Similarly, the widespread use of strychnine for predator control in some regions has been linked to adverse effects on populations of avian scavengers. journals.co.za These findings highlight the potential for strychnine to cause trophic cascades and disrupt ecosystem structure.
Development of Environmental Risk Assessment Models for Strychnine Contamination
Environmental risk assessment is a critical tool for evaluating the potential adverse effects of chemicals like strychnine on ecosystems. epa.gov These assessments for strychnine generally follow standardized methodologies developed by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). usda.gov
The process typically involves several key steps:
Hazard Identification: This involves identifying the intrinsic hazardous properties of strychnine, such as its high acute toxicity to vertebrates. usda.gov
Dose-Response Assessment: This step establishes the relationship between the dose of strychnine and the incidence and severity of adverse effects in different species. usda.gov This often involves determining values like the LD50 (the dose lethal to 50% of a test population).
Exposure Assessment: This evaluates the potential for non-target organisms to come into contact with strychnine. For strychnine used in below-ground baits, exposure assessment considers pathways such as direct consumption of bait by non-target burrowing animals and secondary exposure for predators and scavengers. usda.govunl.edu It also models the potential for environmental contamination of soil and water. usda.gov
Risk Characterization: This final step integrates the information from the previous steps to estimate the likelihood and magnitude of adverse effects occurring in natural populations under specific use scenarios. usda.gov
Furthermore, more specific population models have been developed to assess the risk to particular species of concern. The population model for the Great Basin Gophersnake is a prime example of a targeted risk assessment model that quantifies the potential long-term population-level impacts of strychnine use, providing valuable information for conservation and management decisions. nih.gov These models are essential for moving beyond simple toxicity values to understand the real-world ecological consequences of strychnine contamination.
Forensic and Clinical Toxicology Research of Strychnine Poisoning
Advanced Forensic Analytical Strategies for Post-Mortem and Live Specimen Analysis
The detection and quantification of strychnine (B123637) and its metabolites in biological specimens are crucial for both clinical diagnosis and forensic investigation. A variety of advanced analytical techniques are employed to ensure accurate and sensitive analysis in post-mortem and live specimens.
In forensic toxicology, the analysis of post-mortem specimens such as blood, gastric contents, liver, and bile is essential to confirm strychnine as the cause of death. asme.org High-performance liquid chromatography (HPLC) coupled with a diode-array detector is a widely used method for the identification and quantification of strychnine and its primary metabolite, brucine (B1667951). nih.gov This method offers high sensitivity and specificity, with a reported limit of detection of 0.5 ng/mL and a limit of quantitation of 5 ng/mL in blood for both compounds. nih.gov The extraction procedure often involves solid-phase extraction, which provides a clean sample for analysis. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool used in forensic laboratories. psu.edu It allows for the preliminary screening of basic and neutral organic drugs, including strychnine, in extracts from blood and gastric contents. psu.edu The mass spectra obtained can definitively identify strychnine. psu.edu
For live specimen analysis, which is critical for guiding clinical management, urine and gastric aspirate are the preferred samples. forensicfield.blog Thin-layer chromatography (TLC) can provide rapid qualitative results, which is valuable in an emergency setting. forensicfield.blog However, for precise quantitative data, HPLC is the method of choice. forensicfield.blog In living individuals, the best opportunity for detecting strychnine is within the first few hours of exposure in stomach contents or urine. dvm360.com After one or two days, detectable amounts of strychnine may no longer be present in urine samples. dvm360.com
The concentrations of strychnine found in biological fluids can vary significantly. In symptomatic individuals, blood or urine concentrations are often in the range of 1–30 mg/L. wikipedia.org Post-mortem tissue concentrations can also provide valuable information, with the highest levels often found in the bile and liver. asme.org
Interactive Data Table: Analytical Methods for Strychnine Detection
| Analytical Technique | Specimen Type | Application | Key Findings/Capabilities |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Blood, Gastric Contents, Tissues | Quantitative analysis in post-mortem and live cases. | High sensitivity and specificity; detects strychnine and brucine. nih.govforensicfield.blog |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Blood, Gastric Contents | Preliminary screening and definitive identification. | Provides mass spectra for positive identification of strychnine. psu.edu |
| Thin-Layer Chromatography (TLC) | Gastric Aspirate, Urine | Rapid qualitative screening in live patients. | Offers quick results for initial diagnosis. forensicfield.blog |
Clinical Diagnostic Markers and Symptomatology Research
The diagnosis of strychnine poisoning is primarily based on a history of exposure and the characteristic clinical presentation. dvm360.com Symptoms typically appear rapidly, within 15 to 60 minutes of ingestion. cdc.gov
The hallmark of strychnine toxicity is the "awake seizure," where the individual experiences severe, painful muscle spasms while remaining fully conscious. nih.govmhmedical.com These convulsions are often triggered by minimal stimuli such as sound, touch, or light. wikipedia.orgcalpoison.org The simultaneous contraction of agonist and antagonist muscles leads to a number of characteristic signs:
Risus sardonicus: A fixed, grimacing expression caused by spasms of the facial muscles. taylorandfrancis.com
Opisthotonus: A dramatic arching of the back and neck due to powerful contractions of the paraspinal muscles. calpoison.orgtaylorandfrancis.com
"Sawhorse" stance: In animals, a rigid extension of all four limbs. wikipedia.org
Other early symptoms may include agitation, apprehension, restlessness, and muscle stiffness. cdc.gov As the poisoning progresses, the convulsions become more frequent and intense. wikipedia.org These prolonged and violent muscle contractions can lead to several serious complications, which serve as important clinical markers:
Hyperthermia: Elevated body temperature resulting from intense muscular activity. calpoison.org
Rhabdomyolysis: The breakdown of muscle tissue, leading to the release of myoglobin (B1173299) into the bloodstream. taylorandfrancis.com
Myoglobinuric kidney failure: Kidney damage caused by the presence of excess myoglobin. wikipedia.org
Metabolic and Respiratory Acidosis: An accumulation of lactic acid from muscle activity and impaired breathing. wikipedia.org
Laboratory analysis can confirm the diagnosis by detecting strychnine in urine, blood, or gastric contents. taylorandfrancis.com However, due to the rapid onset of severe symptoms, treatment often needs to be initiated based on clinical suspicion alone.
Pharmacological Interventions and Antidote Research Paradigms
While there is no specific antidote for strychnine poisoning, treatment focuses on aggressive supportive care, with the primary goals of controlling convulsions, preventing asphyxiation, and managing complications. dvm360.comwikipedia.org
The immediate priorities in managing strychnine poisoning are to control the severe muscle spasms and maintain a clear airway. nih.gov Intravenous hydration is also crucial. wikipedia.org In cases of recent ingestion, gastric lavage or the administration of activated charcoal may be considered to decontaminate the digestive tract, though this must be done with extreme caution as it can provoke seizures. nih.gov
Mechanistic Studies of Barbiturate and Benzodiazepine Action in Strychnine Overdose
Strychnine acts as a competitive antagonist at postsynaptic glycine (B1666218) receptors, primarily in the spinal cord. nih.gov Glycine is a major inhibitory neurotransmitter, and its blockade by strychnine leads to unchecked neuronal excitation and the characteristic convulsions. nih.gov
The primary pharmacological interventions for strychnine-induced convulsions are barbiturates and benzodiazepines. nih.gov These drugs work by enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. wikipedia.orgmedscape.com
Barbiturates , such as phenobarbital (B1680315) and pentobarbital, increase the duration that the chloride channel on the GABA-A receptor is open. wikipedia.orglitfl.com This leads to a prolonged inhibitory effect. wikipedia.org Historically, soluble barbiturates were considered a perfect antidote to strychnine. time.com
Benzodiazepines , such as diazepam, increase the frequency of the opening of the chloride channel, thereby enhancing the potency of GABA. wikipedia.org Diazepam is often considered the drug of choice due to its strong anticonvulsant properties and wide margin of safety. oup.com
In severe cases of strychnine poisoning, high doses of benzodiazepines may be required, and some patients may even become refractory to this treatment. core.ac.uk
Novel Therapeutic Strategies for Convulsion Control
Research into novel therapeutic strategies for controlling strychnine-induced convulsions is ongoing. One area of investigation involves targeting the excitatory neurotransmitter systems that are overactive in strychnine poisoning. Strychnine has been shown to increase the levels of glutamic acid, an excitatory neurotransmitter, in the brain. mdpi.com
One study investigated the potential of NeuroAid, a traditional Chinese medicine, in a mouse model of strychnine-induced convulsions. The study found that NeuroAid significantly delayed the onset of seizures and decreased their frequency and duration. mdpi.com The proposed mechanism of action is a reduction in the gene expression of glutamate (B1630785) receptors in the hippocampus. mdpi.com
Another novel approach under investigation is the development of an anti-strychnine immunotherapy. nih.gov Researchers have synthesized a strychnine vaccine that, in animal studies, was able to reduce strychnine-induced seizures. nih.gov The vaccine works by generating strychnine-specific antibodies that can block the toxin from reaching its site of action in the central nervous system. nih.gov
Epidemiology and Patterns of Strychnine Exposure in Human and Animal Populations
Historically, strychnine was a common ingredient in various over-the-counter remedies and was a frequent cause of accidental poisoning, particularly in children. nih.gov While its use in medicine has been discontinued, strychnine is still used as a pesticide, primarily for killing rodents and other small vertebrates. wikipedia.orgnih.gov
In the United States, the use of strychnine has been significantly curtailed. It was outlawed as an indoor pesticide in 1989, but it can still be found in some outdoor poisons. nih.gov Despite these restrictions, sporadic cases of human exposure and one death were reported by the American Association of Poison Control Centers in 2015. nih.gov
Animal poisoning with strychnine is more common, often resulting from the accidental or malicious use of strychnine-laced baits. wikipedia.org A review of cases reported to the ASPCA Animal Poison Control Center between 1992 and 2008 found that dogs were the most frequently affected species, accounting for 82% of cases. dvm360.com The most common clinical sign reported in dogs was seizures. dvm360.com Geographically, the highest number of cases in the U.S. were reported in California, Ohio, and Arizona. dvm360.com
In some parts of Asia, the processed seeds of Strychnos nux-vomica are used in traditional medicine, which can also lead to accidental poisoning. psu.edu A case series from a regional poison control center documented twelve cases of strychnine poisoning resulting from the use of traditional Chinese medicine. nih.gov
Adulteration in Illicit Substances and Associated Toxicological Risks
Strychnine is sometimes found as an adulterant in illicit drugs, such as heroin and cocaine. cdc.govmhmedical.com The reasons for its addition are not always clear, but it may be used to enhance or mimic a pharmacological effect or to facilitate drug administration. ukhsa.gov.ukny.gov For example, it has been suggested that strychnine may increase the retention of heroin when it is volatilized for smoking. ny.gov
While the quantities of strychnine reported in adulterated drugs are often not considered life-threatening on their own, its presence poses a significant toxicological risk. ukhsa.gov.ukny.gov The unpredictable nature of street drugs means that users may be unknowingly exposed to this potent poison. nih.gov The combination of strychnine with other illicit substances can also lead to unknown or synergistic toxic effects. nih.gov
Forensic analysis of illicit drug samples has confirmed the presence of a wide range of adulterants, including pharmacologically active substances like caffeine, paracetamol, and procaine, in addition to more toxic compounds like strychnine. ukhsa.gov.ukresearchgate.net The presence of these adulterants can complicate the clinical picture in cases of drug overdose and presents a significant public health concern. ukhsa.gov.uknih.gov
Structure Activity Relationship Sar Studies of Strychnine and Its Analogs
Identification of Critical Pharmacophoric Features for Glycine (B1666218) Receptor Binding Affinity
The high affinity of strychnine (B123637) for the glycine receptor is dictated by specific structural motifs within the complex pentacyclic framework of the molecule. SAR studies have identified several critical pharmacophoric features that are essential for its antagonist activity.
Computational studies have successfully identified a "glycine-like" fragment within the strychnine molecule. nih.gov This fragment exhibits both topological and electronic charge congruence with glycine, the natural agonist of the receptor. nih.gov This finding suggests that strychnine's antagonistic action may stem from its ability to occupy the glycine binding site without activating the receptor, effectively blocking the action of glycine. nih.gov
The interaction of strychnine with the glycine receptor occurs at the intersubunit, canonical neurotransmitter binding site. elsevierpure.com High-resolution structures of the homomeric α1 glycine receptor have confirmed the presence of five such orthosteric binding sites, which are the targets of strychnine. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models aim to predict the activity of new or untested compounds based on their physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters.
While extensive SAR studies have been conducted on strychnine and its analogs, leading to a qualitative understanding of the features required for glycine receptor antagonism, detailed QSAR models specifically for strychnine sulfate (B86663) pentahydrate and its derivatives are not extensively reported in publicly available literature. However, the principles of QSAR can be applied to this class of compounds to guide the design of new analogs with potentially altered or improved activity profiles.
A hypothetical QSAR study on strychnine analogs would involve:
Data Set Selection: A series of strychnine derivatives with experimentally determined glycine receptor binding affinities (e.g., IC₅₀ or Kᵢ values) would be compiled.
Descriptor Calculation: For each analog, a variety of molecular descriptors would be calculated. These can include:
Electronic descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric descriptors: Molecular volume, surface area, and specific steric parameters for substituents.
Hydrophobic descriptors: The logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule.
Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation would be generated that links the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.
Such a QSAR model could provide quantitative insights into the structural requirements for glycine receptor binding and could be used to virtually screen new strychnine derivatives before their synthesis, thereby streamlining the drug discovery process.
Synthesis and Biological Evaluation of Modified Strychnine Derivatives for SAR Elucidation
The synthesis of modified strychnine derivatives has been instrumental in elucidating the structure-activity relationships of this class of compounds. By systematically altering different parts of the strychnine molecule and evaluating the biological activity of the resulting analogs, researchers have been able to pinpoint the key functional groups responsible for its interaction with the glycine receptor.
One study involved the synthesis of nine strychnine derivatives, including neostrychnine, strychnidine, isostrychnine (B1248549), and several hydrogenated analogs. nih.gov The antagonistic activities of these compounds at human α1 and α1β glycine receptors were then evaluated. nih.gov The results of this study highlighted the importance of the lactam moiety and the C(21)=C(22) double bond for high antagonistic potency. nih.gov Isostrychnine, for instance, exhibited an IC₅₀ value of 1.6 μM at α1 glycine receptors, showing a preference for this subtype. nih.gov
Another approach has been the synthesis of bivalent ligands, where two strychnine pharmacophores are connected by a spacer. nih.govresearchgate.net In one such study, strychnine units were linked at the C-2 position by amide spacers of varying lengths. nih.govresearchgate.net The biological evaluation of these dimeric analogs in functional and radioligand binding assays indicated that a compound with a 57-atom spacer might be capable of simultaneously binding to two adjacent orthosteric sites on the homomeric α1 glycine receptor. nih.govresearchgate.net
The table below summarizes the biological activity of some modified strychnine derivatives:
| Compound | Modification | Biological Activity (IC₅₀ at α1 GlyR) | Reference |
| Strychnine | - | High antagonistic potency | nih.gov |
| Isostrychnine | Isomer of strychnine | 1.6 μM | nih.gov |
| Neostrychnine | Derivative of strychnine | - | nih.gov |
| Strychnidine | Derivative of strychnine | - | nih.gov |
| Protostrychnine | Monomeric alkaloid with an opened G-cycle ring | Weak interaction with glycine receptor | nih.gov |
These synthetic and evaluation efforts provide a deeper understanding of the molecular requirements for strychnine's activity and can guide the design of new probes for studying the glycine receptor. nih.govresearchgate.net
Computational Chemistry and Molecular Docking Approaches to Ligand-Receptor Interactions
Computational chemistry and molecular docking have emerged as powerful tools for investigating the interactions between ligands and their receptor targets at an atomic level. These methods have been applied to strychnine and its analogs to complement experimental SAR studies and to provide a more detailed picture of the binding process.
Molecular docking studies have been used to predict the binding poses of strychnine and its derivatives within the glycine receptor binding site. For example, docking experiments with bivalent strychnine analogs have supported the hypothesis that these molecules can bridge two adjacent binding sites on the homomeric α1 glycine receptor. nih.govresearchgate.net These computational models can help to rationalize the observed biological activities and to guide the design of new analogs with improved binding affinity or selectivity.
Quantum chemistry methods have also been employed to analyze the electronic properties of strychnine and its interaction with the glycine receptor. One study used these methods to describe the interaction site of the strychnine-glycine receptor complex, suggesting that tyrosine residues play a key role in the antagonistic recognition of strychnine.
The availability of high-resolution cryo-electron microscopy (cryo-EM) structures of the α1 glycine receptor in complex with strychnine has provided an unprecedented level of detail about the ligand-receptor interactions. elsevierpure.com These structures reveal how strychnine binding expands the agonist-binding pocket and induces conformational changes in the receptor that lead to the closure of the ion channel. elsevierpure.com This structural information is invaluable for structure-based drug design and for understanding the molecular basis of strychnine's antagonism.
Broader Academic Implications and Future Research Trajectories
Strychnine (B123637) Sulfate (B86663) Pentahydrate as a Model Compound in Neuroscientific Discovery
Strychnine, a potent alkaloid, has long served as a pivotal tool in neuroscientific research due to its specific mechanism of action. qeios.com It functions as a competitive antagonist of the glycine (B1666218) receptor (GlyR), primarily in the spinal cord and brainstem. nih.govnih.gov This action blocks the inhibitory effects of the neurotransmitter glycine, leading to uncontrolled neuronal stimulation and muscle convulsions. nih.gov This very property makes strychnine an invaluable model compound for studying the fundamental principles of inhibitory neurotransmission.
By selectively blocking glycinergic inhibition, researchers can elucidate the role of these specific pathways in various physiological processes. For instance, studies have utilized strychnine to investigate the contribution of glycine receptors to the activation of NMDA receptors in the developing neocortex, revealing their critical role in neural network formation. nih.gov Experiments on cerebellar slices using strychnine have helped to understand how blocking glycine receptors affects the membrane expression of other receptors, such as AMPA receptors, providing insights into synaptic plasticity. researchgate.net Its application in models like the Mauthner cell in goldfish has allowed for detailed examination of the properties of inhibitory postsynaptic potentials and the ionic conductances involved. nih.gov The use of strychnine has been instrumental in differentiating the roles of glycine-mediated and GABA-mediated inhibition, the two primary forms of fast inhibitory neurotransmission in the central nervous system. nih.gov
Contributions to Understanding Inhibitory Neurotransmission and Neurological Disorders
The study of strychnine has profoundly contributed to our understanding of the glycinergic system and its implications for neurological disorders. Glycine receptors are ligand-gated ion channels that, upon activation, allow chloride ions to enter the neuron, hyperpolarizing the membrane and thus inhibiting neuronal firing. frontiersin.org By blocking this process, strychnine provides a model for conditions characterized by deficient inhibitory signaling, such as in certain types of epilepsy and in startle disease/hyperekplexia, a rare hereditary disorder linked to mutations in glycine receptor genes. mdpi.com
Research using strychnine has established the critical role of glycinergic inhibition in controlling motor coordination, respiratory rhythm, and muscle tone. frontiersin.org The convulsions induced by strychnine poisoning are a direct result of the disinhibition of motor neurons in the spinal cord. nih.gov This has provided a clear, albeit extreme, example of the consequences of failed inhibitory neurotransmission. Furthermore, studies have explored the relationship between glycinergic pathways and pain processing, as disrupting this inhibition in the spinal cord can lead to tactile-evoked allodynia, a state where non-painful stimuli are perceived as painful. frontiersin.org This has highlighted the glycinergic system as a promising target for developing new analgesic therapies. frontiersin.orgnih.gov The compound's effects have also been used to probe the modulation of neuroinflammation, suggesting a link between glycinergic neurotransmission and the brain's immune response. researchgate.net
Ethical Considerations and Regulatory Frameworks in Strychnine Research
The high toxicity of strychnine necessitates strict ethical and regulatory oversight of its use in research. qeios.comharvard.edu The core principles governing research involving human subjects—respect for persons, beneficence, and justice—as outlined in documents like the Belmont Report, are foundational. ctfassets.netucmerced.edunih.gov These principles mandate that research risks are minimized and outweighed by potential benefits and that subject selection is equitable. ucmerced.edunih.gov
In animal research, the use of strychnine is particularly contentious. Guidelines from bodies like the Canadian Council on Animal Care (CCAC) and policies from organizations such as the International Union for Conservation of Nature (IUCN) emphasize that its use is inhumane and non-selective. cambridge.org Its application in wildlife control has been condemned by the scientific community due to the severe suffering it causes and its adverse effects on non-target species. cambridge.org For laboratory use, regulations require that strychnine be handled only by trained personnel in controlled environments, such as certified chemical fume hoods, to prevent exposure. harvard.edulsuhsc.edu Institutional Animal Care and Use Committees (IACUCs) and other oversight bodies mandate that researchers justify the use of such a toxic substance and demonstrate that less hazardous alternatives are not available. harvard.edu Furthermore, federal regulations, such as those from the Environmental Protection Agency (EPA) in the United States, have severely restricted the use of strychnine as a pesticide, reflecting a broader move towards minimizing its environmental and health risks. epa.gov
Key Ethical Principles in Research
| Principle | Description |
|---|---|
| Respect for Persons | Treating individuals as autonomous agents and protecting those with diminished autonomy. ucmerced.edunih.gov |
| Beneficence | The obligation to maximize potential benefits and minimize potential harms. ucmerced.eduresearchgate.net |
| Justice | Ensuring a fair distribution of the burdens and benefits of research. ucmerced.edunih.gov |
| Humane Treatment (Animals) | Minimizing pain and distress, and using methods that are not inhumane or non-selective. cambridge.orgnih.gov |
Prospects for Development of Safer Glycine Receptor Modulators
Given the therapeutic potential of modulating glycine receptors and the severe toxicity of strychnine, significant research efforts are focused on developing safer alternatives. nih.govnih.gov The primary goal is to create compounds that can enhance, rather than block, the function of glycine receptors. These are known as positive allosteric modulators (PAMs). nih.govresearchgate.net PAMs bind to a site on the receptor that is different from the glycine binding site and increase the receptor's response to glycine, thereby boosting inhibitory neurotransmission. nih.gov
This approach is seen as a promising strategy for developing novel analgesics for chronic and inflammatory pain, as well as new muscle relaxants and sedatives. mdpi.comnih.govnih.gov Researchers have identified several classes of compounds, including cannabinoids and certain anesthetics, that can potentiate glycine receptor function. researchgate.net High-throughput screening of large compound libraries is being used to identify new small-molecule PAMs with high efficacy and selectivity for specific glycine receptor subtypes, particularly the GlyRα3 subtype, which is implicated in pain signaling. researchgate.netresearchgate.net Advances in understanding the three-dimensional structure of the glycine receptor are aiding in the structure-based design of these novel modulators. nih.gov The development of selective PAMs could offer a path to effective, non-addictive pain therapies that avoid the risks associated with opioids and the toxicity of compounds like strychnine. mdpi.comnih.gov
Innovations in Analytical Detection and Environmental Remediation Technologies
The danger posed by strychnine necessitates sensitive and reliable methods for its detection in both biological and environmental samples. Various analytical techniques have been developed and refined for this purpose. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed methods for the identification and quantification of strychnine in tissues and body fluids. nih.govnih.govuc.ptnih.govwho.int Recent innovations focus on increasing sensitivity and specificity. For example, a novel fluorescent sensing probe using carbon dots self-assembled on gold nanocages has been developed for the ultra-sensitive detection of strychnine, with a detection limit as low as 1 ng/mL in blood samples. rsc.org
Analytical Methods for Strychnine Detection
| Analytical Technique | Sample Matrix | Method Details |
|---|---|---|
| Gas Chromatography/Mass Spectrometry (GC/MS) | Solid waste, soils, water, tissues | EPA Method 8270D; can detect strychnine at 4 µg/L in water. nih.gov Used for quantification in tissues after liquid-liquid extraction. uc.ptnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Air, drugs, plant extracts, tissues | NIOSH Method 5016 for air samples. nih.gov Used with UV detection for quantification in various matrices. who.int |
| Thin-Layer Chromatography (TLC) | Plant extracts | A densitometric method for simultaneous quantification of strychnine and brucine (B1667951). nih.gov |
Regarding environmental remediation, procedures focus on containment and decontamination. For spills, it is recommended to use a water spray to reduce vapors and to avoid runoff contacting the spilled agent. cdc.gov Decontamination of surfaces and equipment typically involves washing with a soap and water solution. harvard.edulsuhsc.edu For environmental cleanup, powdered material should be carefully collected to avoid aerosolization, and the area should be washed. nj.gov Depending on the scale of contamination, disposal of strychnine may be regulated as a hazardous waste, requiring adherence to specific EPA or local environmental protection agency guidelines. nj.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
